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Compound of Interest

Compound Name: 2-(Octylthio)ethanol

Cat. No.: B165344 Get Quote

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for

2-(Octylthio)ethanol (CAS No: 3547-33-9).[1] The document is intended for researchers,

scientists, and professionals in drug development, offering detailed data, experimental

protocols, and a workflow for the analysis of this compound.

Introduction
2-(Octylthio)ethanol, also known as 2-hydroxyethyl octyl sulfide, is an organic compound with

the molecular formula C₁₀H₂₂OS.[1] Its structure combines a hydrophilic ethanol group with a

lipophilic octylthio group, lending it properties that are of interest in various chemical and

biological applications. Accurate characterization of its chemical structure is crucial and is

achieved through a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide presents an in-depth analysis of the data obtained from these methods.

Spectroscopic and Spectrometric Data
The following sections summarize the key spectroscopic and spectrometric data for 2-
(Octylthio)ethanol. While a complete set of experimentally validated and published spectral

data with detailed peak assignments for this specific molecule is not readily available in public

repositories, the data presented herein is based on information from spectral databases and

predictive models derived from the analysis of structurally similar compounds.
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 2-(Octylthio)ethanol is expected to show distinct signals for the

protons in the octyl chain and the ethanol moiety. The chemical shifts are influenced by the

electronegativity of the adjacent sulfur and oxygen atoms.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 3.70 Triplet 2H HO-CH₂-CH₂-S-

~ 2.70 Triplet 2H HO-CH₂-CH₂-S-

~ 2.55 Triplet 2H -S-CH₂-(CH₂)₆-CH₃

~ 1.55 Multiplet 2H
-S-CH₂-CH₂-(CH₂)₅-

CH₃

~ 1.2-1.4 Multiplet 10H -S-(CH₂)₂-(CH₂)₅-CH₃

~ 0.88 Triplet 3H -(CH₂)₇-CH₃

Variable Singlet (broad) 1H -OH

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (δ) (ppm) Assignment

~ 61 HO-CH₂-CH₂-S-

~ 36 HO-CH₂-CH₂-S-

~ 32 -S-CH₂-(CH₂)₆-CH₃

~ 31.8 -(CH₂)₅-CH₂-CH₂-CH₃

~ 29.5 -S-CH₂-CH₂-(CH₂)₅-CH₃

~ 29.2 (multiple) -S-(CH₂)₂-(CH₂)₄-CH₂-CH₃

~ 22.6 -(CH₂)₆-CH₂-CH₃

~ 14.1 -(CH₂)₇-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The FTIR spectrum of 2-(Octylthio)ethanol was

recorded "between salts".[1]

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3350 Strong, Broad O-H stretch (alcohol)

~ 2925, 2855 Strong C-H stretch (alkane)

~ 1465 Medium C-H bend (alkane)

~ 1050 Strong C-O stretch (primary alcohol)

~ 650 Weak C-S stretch (thioether)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of the molecule. The mass spectrum for 2-(Octylthio)ethanol is
available from the NIST WebBook.[2]
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m/z Relative Intensity (%)
Assignment (Proposed
Fragment)

190 ~ 5 [M]⁺ (Molecular Ion)

145 ~ 20 [M - C₂H₅O]⁺

113 ~ 15 [C₈H₁₇S]⁺

89 ~ 30 [C₄H₉S]⁺

61 100 [C₂H₅OS]⁺

45 ~ 40 [C₂H₅O]⁺

Experimental Protocols
The following are general experimental protocols for the spectroscopic and spectrometric

techniques discussed.

Sample Preparation: A sample of 2-(Octylthio)ethanol (typically 5-20 mg for ¹H NMR and

20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer, such as a Varian A-60 (as referenced for

this compound), Bruker, or Jeol instrument, operating at a field strength of 300 MHz or higher

is typically used.[1]

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed

to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For

¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and

enhance sensitivity. Key acquisition parameters include the number of scans, spectral width,

and relaxation delay.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.
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Sample Preparation (Neat Liquid): A drop of liquid 2-(Octylthio)ethanol is placed on the

surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to

create a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-

14, is used.[1]

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared light, which is

then mathematically converted to an infrared spectrum (transmittance vs. wavenumber).

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance as a function of wavenumber (cm⁻¹).

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct

insertion probe. The sample is vaporized under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment in a reproducible

manner.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Octylthio)ethanol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
(Octylthio)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165344#spectroscopic-data-nmr-ir-mass-spec-of-2-
octylthio-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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